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Introduction
Mirk-IN-1 is a potent and selective small molecule inhibitor of the dual-specificity tyrosine-regulated

kinase 1B (DYRK1B), also known as minibrain-related kinase (Mirk).[1][2][3] DYRK1B is a

serine/threonine kinase that plays a critical role in various cellular processes, including cell cycle

regulation, differentiation, and survival.[4] Notably, DYRK1B is frequently overexpressed in a variety

of solid tumors, where it is believed to contribute to tumor survival and resistance to chemotherapy.

[4][5] This has positioned DYRK1B as a promising therapeutic target in oncology. Mirk-IN-1 serves

as a crucial chemical probe for elucidating the biological functions of DYRK1B and for exploring its

potential as a therapeutic target. This guide provides an in-depth overview of the chemical

structure, properties, and biological activity of Mirk-IN-1, along with detailed protocols for its use in

research settings.

Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of Mirk-IN-1 is fundamental

to its effective application in experimental settings.

Chemical Structure:

IUPAC Name: N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-

pyrido[2,3-d]pyrimidine-6-carboxamide[1]

Molecular Formula: C₂₃H₁₇Cl₂N₅O₄[1]
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SMILES Notation:

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl[1]

CAS Number: 1386979-55-0[1]

Physicochemical Properties:

A summary of the key physicochemical properties of Mirk-IN-1 is presented in the table below.

These properties are crucial for understanding its solubility, permeability, and overall behavior in

biological systems.[6][7][8][9]

Property Value Source

Molecular Weight 498.32 g/mol [3]

XLogP3 3.3 [1]

Hydrogen Bond Donor Count 3 [1]

Hydrogen Bond Acceptor Count 8 [1]

Rotatable Bond Count 6 [1]

Solubility Soluble in DMSO (2 mg/mL) [3]

Appearance White solid [3]

Mechanism of Action and Signaling Pathways
Mirk-IN-1 exerts its biological effects by directly inhibiting the kinase activity of DYRK1B.[2][3]

DYRK1B is a key downstream effector in several signaling pathways that are critical for cancer cell

survival and proliferation.

Core Mechanism: Mirk-IN-1 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding

pocket of DYRK1B, preventing the transfer of a phosphate group to its downstream substrates. This

inhibition leads to the modulation of various cellular processes that are dependent on DYRK1B

activity.

Key Signaling Pathways Modulated by Mirk-IN-1:
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The activity of DYRK1B is intricately linked with several major signaling networks implicated in

cancer. By inhibiting DYRK1B, Mirk-IN-1 can influence these pathways:

Rac1-MKK3 Signaling: DYRK1B is activated downstream of the Rac1-MKK3 signaling cascade.

This pathway is involved in cell survival and is often upregulated in tumors.[10][11]

PI3K/mTOR/AKT Pathway: There is a complex interplay between DYRK1B and the

PI3K/mTOR/AKT pathway. DYRK1B can promote non-canonical Hedgehog signaling through the

activation of this pathway.[1][12]

Hedgehog Signaling: DYRK1B has a dual role in Hedgehog signaling. It inhibits the canonical

pathway while promoting the non-canonical, oncogenic branch.[1][5]

RAS/RAF/MEK/ERK Pathway: Serum mitogens can down-regulate DYRK1B expression through

the RAS/RAF/MEK/ERK signaling pathway.[4][13]

The following diagram illustrates the central role of DYRK1B in these interconnected signaling

pathways and how Mirk-IN-1 can modulate their activity.
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Caption: Signaling pathways modulated by DYRK1B (Mirk) and the inhibitory action of Mirk-IN-1.

Experimental Protocols
The following protocols provide a framework for utilizing Mirk-IN-1 in common in vitro and in vivo

experimental settings. These are intended as a starting point and may require optimization based

on the specific cell lines and experimental conditions.

In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of Mirk-IN-1 against DYRK1B

kinase.

Workflow Diagram:
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Prepare Reagents:
- Recombinant DYRK1B

- Kinase Buffer
- ATP

- Substrate (e.g., myelin basic protein)
- Mirk-IN-1 serial dilutions

Incubate Kinase Reaction:
- Combine DYRK1B, substrate, and Mirk-IN-1

- Initiate reaction with ATP

Stop Reaction
(e.g., add EDTA)

Detect Phosphorylation:
- Use a phosphospecific antibody or

- ADP-Glo™ Kinase Assay

Data Analysis:
- Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for an in vitro kinase inhibition assay with Mirk-IN-1.

Step-by-Step Protocol:

Reagent Preparation:

Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL

BSA).

Prepare a stock solution of Mirk-IN-1 in DMSO and perform serial dilutions to obtain the

desired concentration range.

Prepare a solution of recombinant human DYRK1B enzyme in kinase buffer.
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Prepare a solution of a suitable substrate (e.g., myelin basic protein) in kinase buffer.

Prepare a solution of ATP in kinase buffer.

Kinase Reaction:

In a 96-well plate, add 5 µL of each Mirk-IN-1 dilution. Include a vehicle control (DMSO).

Add 10 µL of the DYRK1B enzyme solution to each well.

Add 10 µL of the substrate solution to each well.

Incubate the plate at room temperature for 10 minutes.

Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

Reaction Termination and Detection:

Allow the reaction to proceed for 30-60 minutes at 30°C.

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

Detect the level of substrate phosphorylation using a suitable method, such as an ELISA-

based assay with a phospho-specific antibody or a luminescence-based assay like the ADP-

Glo™ Kinase Assay.

Data Analysis:

Determine the percentage of kinase inhibition for each concentration of Mirk-IN-1 relative to

the vehicle control.

Plot the percentage of inhibition against the logarithm of the Mirk-IN-1 concentration and fit the

data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cell-Based Viability and Apoptosis Assays
This protocol describes how to assess the effect of Mirk-IN-1 on the viability and induction of

apoptosis in cancer cell lines.
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Workflow Diagram:

Seed Cancer Cells
in 96-well plates

Treat with Mirk-IN-1
(serial dilutions) for 24-72h

Assess Cell Viability
(e.g., MTT, CellTiter-Glo®)

Assess Apoptosis
(e.g., Caspase-Glo® 3/7, Annexin V staining)

Data Analysis:
- Calculate EC50 for viability

- Quantify apoptotic cells
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Caption: Workflow for cell-based viability and apoptosis assays with Mirk-IN-1.

Step-by-Step Protocol:

Cell Seeding:

Culture the desired cancer cell line (e.g., pancreatic, ovarian) under standard conditions.

Trypsinize and count the cells.

Seed the cells into 96-well plates at an appropriate density and allow them to adhere

overnight.

Treatment with Mirk-IN-1:

Prepare a stock solution of Mirk-IN-1 in DMSO and perform serial dilutions in culture medium.

Remove the old medium from the cell plates and add the medium containing the different

concentrations of Mirk-IN-1. Include a vehicle control (DMSO).
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Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assessment (e.g., MTT Assay):

Add MTT reagent to each well and incubate for 2-4 hours.

Add solubilization solution to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength using a plate reader.

Apoptosis Assessment (e.g., Caspase-Glo® 3/7 Assay):

Equilibrate the plate to room temperature.

Add Caspase-Glo® 3/7 reagent to each well.

Incubate for 1-2 hours at room temperature.

Measure the luminescence using a plate reader.

Data Analysis:

For viability assays, normalize the data to the vehicle control and calculate the EC₅₀ value.

For apoptosis assays, express the results as fold-change in caspase activity compared to the

vehicle control.

In Vivo Xenograft Tumor Growth Study
This protocol provides a general guideline for evaluating the anti-tumor efficacy of Mirk-IN-1 in a

subcutaneous xenograft mouse model.

Workflow Diagram:
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Caption: Workflow for an in vivo xenograft tumor growth study with Mirk-IN-1.

Step-by-Step Protocol:

Cell Implantation:

Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or

Matrigel).
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Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g.,

nude or SCID mice).

Tumor Growth and Randomization:

Monitor the mice regularly for tumor formation.

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and vehicle control groups.

Drug Administration:

Prepare a formulation of Mirk-IN-1 suitable for in vivo administration (e.g., in a vehicle of

DMSO, PEG300, and saline).

Administer Mirk-IN-1 to the treatment group at the desired dose and schedule (e.g., daily

intraperitoneal injection). Administer the vehicle solution to the control group.

Monitoring and Endpoint:

Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a

week).

Monitor the body weight of the mice as an indicator of toxicity.

Continue the treatment for a specified period or until the tumors in the control group reach a

predetermined endpoint size.

Tumor Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight.

Process the tumors for further analysis, such as immunohistochemistry (IHC) for biomarkers of

proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion
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Mirk-IN-1 is a valuable research tool for investigating the multifaceted roles of DYRK1B in normal

physiology and disease, particularly in the context of cancer. Its well-defined chemical structure and

mechanism of action, coupled with its potency and selectivity, make it an ideal probe for target

validation and for exploring the therapeutic potential of DYRK1B inhibition. The protocols provided

in this guide offer a solid foundation for researchers to design and execute experiments aimed at

further unraveling the biological significance of this important kinase. As our understanding of the

intricate signaling networks governed by DYRK1B continues to grow, Mirk-IN-1 will undoubtedly

remain a cornerstone of these research endeavors.

References
Jin, K., Lim, S., Mercer, S. E., & Friedman, E. (2005). The survival kinase Mirk/dyrk1B is

activated through Rac1-MKK3 signaling. Journal of Biological Chemistry, 280(51), 42097–42105.

[Link]

Mercer, S. E., & Friedman, E. (2006). Mirk/Dyrk1B: a multifunctional dual-specificity kinase

involved in growth arrest, differentiation, and cell survival. Cell biochemistry and biophysics,

45(3), 303–315. [Link]

Papadodima, O., Tsoli, M., & Giaginis, C. (2021). Mirk/Dyrk1B Kinase Inhibitors in Targeted

Cancer Therapy. International journal of molecular sciences, 22(16), 8888. [Link]

Lauth, M., Bergström, Å., Shimokawa, T., & Toftgård, R. (2017). DYRK1B blocks canonical and

promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway.

Oncotarget, 8(1), 169-183. [Link]

Deng, X., Hu, J., Ewton, D. Z., & Friedman, E. (2014). Mirk/dyrk1B kinase is upregulated

following inhibition of mTOR. Carcinogenesis, 35(9), 1968–1976. [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID

57523919, Mirk-IN-1. Retrieved from [Link]

Ewton, D. Z., Hu, J., Vilenchik, M., & Friedman, E. (2014). Mirk kinase inhibition blocks the in vivo

growth of pancreatic cancer cells. Journal of translational medicine, 12, 233. [Link]

Semantic Scholar. (n.d.). Mirk kinase inhibition blocks the in vivo growth of pancreatic cancer

cells. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b607237?utm_src=pdf-body
https://www.benchchem.com/product/b607237?utm_src=pdf-body
https://www.jbc.org/content/280/51/42097.long
https://link.springer.com/article/10.1385/cbb:45:3:303
https://www.mdpi.com/1422-0067/22/16/8888
https://www.oncotarget.com/article/13594/text/
https://academic.oup.com/carcin/article/35/9/1968/2464190
https://www.benchchem.com/product/b607237?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Mirk-IN-1
https://translational-medicine.biomedcentral.com/articles/10.1186/s12967-014-0233-0
https://www.semanticscholar.org/paper/Mirk-kinase-inhibition-blocks-the-in-vivo-growth-Ewton-Hu/b2b8d5f3e1c0e3a6c4c8d5a7e6f8a8e1a1e0d3e9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). Chemical structures of the Mirk/Dyrk1B kinase inhibitors. Retrieved from

[Link]

ResearchGate. (n.d.). Figure 2. Experimental protocols for the in vivo mouse IR model. Retrieved

from [Link]

The Role of Chemical Components for the Mirk Receptor via Molecular Simulation. (n.d.).

Retrieved from [Link]

ResearchGate. (n.d.). Chemical structure of MRK-1. Retrieved from [Link]

Friedman, E. (2011). The Role of Mirk Kinase in Sarcomas. Sarcoma, 2011, 260757. [Link]

National Academies of Sciences, Engineering, and Medicine. (2014). A Framework to Guide

Selection of Chemical Alternatives. National Academies Press. [Link]

Ničković, V. P., Zivkovic, Z., Trajković, R., & Veselinovic, A. (n.d.). List of all designed molecules

with their SMILES notations and calculated activities. Retrieved from [Link]

Immunomart. (n.d.). Mirk-IN-1. Retrieved from [Link]

Pharmaguideline. (n.d.). Physicochemical Properties in Relation to Biological Action. Retrieved

from [Link]

MuriGenics. (n.d.). Cell-based Assays. Retrieved from [Link]

Fiveable. (n.d.). Physicochemical properties. Retrieved from [Link]

Frontiers. (n.d.). Pharmacotherapeutic considerations of selective estrogen receptor modulators

for vascular protection. Retrieved from [Link]

Evan, G. I., & Vousden, K. H. (2001). Proliferation, cell cycle and apoptosis in cancer. Nature,

411(6835), 342–348. [Link]

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. Retrieved from [Link]

Jin, K., et al. (2005). The survival kinase Mirk/dyrk1B is activated through Rac1-MKK3 signaling.

Journal of Biological Chemistry, 280(51), 42097-42105. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.researchgate.net/figure/Chemical-structures-of-the-Mirk-Dyrk1B-kinase-inhibitors-Chemical-structures-of-known_fig2_354224775
https://www.researchgate.net/figure/Experimental-protocols-for-the-in-vivo-mouse-IR-model-A-Experimental-protocol-4-WT_fig2_326396823
https://www.ijcrt.org/papers/IJCRT22A6570.pdf
https://www.researchgate.net/figure/Chemical-structure-of-MRK-1-The-symbols-and-denote-the-position-of-3-H-and-14-C_fig1_51789709
https://www.hindawi.com/journals/sarcoma/2011/260757/
https://www.ncbi.nlm.nih.gov/books/NBK208972/
https://www.researchgate.net/figure/List-of-all-designed-molecules-with-their-SMILES-notations-and-calculated-activities_tbl2_335008581
https://www.benchchem.com/product/b607237?utm_src=pdf-body
https://www.immunomart.com/mirk-in-1-i-11000/
https://www.pharmaguideline.com/2011/07/physicochemical-properties-in-relation.html
https://www.murigenics.com/cell-based-assays
https://library.fiveable.me/key-thinkers/medicinal-chemistry/physicochemical-properties/t/physicochemical-properties/tuT5tG8Z2LgA3p7qQ8wJ
https://www.frontiersin.org/articles/10.3389/fphar.2024.1379354/full
https://www.nature.com/articles/35077213
https://pubs.rsc.org/en/content/ebook/978-1-83916-222-2/978-1-83916-222-2-chapter-1
https://pubmed.ncbi.nlm.nih.gov/16257974/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Merck Group. (n.d.). Application of drug physico chemical characterisation in drug discovery.

Retrieved from [Link]

Zhang, X., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo

anti-inflammatory activity. European Journal of Medicinal Chemistry, 229, 114036. [Link]

Dlium. (2018, December 30). RIPK1 and Caspase-8 Ensure Chromosome Stability

Independently of Their Role in Cell Death [Video]. YouTube. [Link]

Takara Bio. (n.d.). Mir-X miRNA First-Strand Synthesis and TB Green® qRT-PCR User Manual.

Retrieved from [Link]

Adrenomedullin-RAMP2 Enhances Lung Endothelial Cell Homeostasis Under Shear Stress.

(n.d.). Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for every

specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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